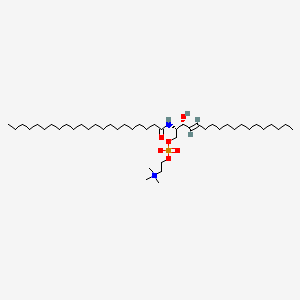

C22 Sphingomyelin

Description

Properties

IUPAC Name |

[(E,2S,3R)-2-(docosanoylamino)-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H91N2O6P/c1-6-8-10-12-14-16-18-20-21-22-23-24-25-27-29-31-33-35-37-39-45(49)46-43(42-53-54(50,51)52-41-40-47(3,4)5)44(48)38-36-34-32-30-28-26-19-17-15-13-11-9-7-2/h36,38,43-44,48H,6-35,37,39-42H2,1-5H3,(H-,46,49,50,51)/b38-36+/t43-,44+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJJANLYCZUNFSE-TWKUQIQBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCC(=O)NC(COP(=O)([O-])OCC[N+](C)(C)C)C(C=CCCCCCCCCCCCCC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](COP(=O)([O-])OCC[N+](C)(C)C)[C@@H](/C=C/CCCCCCCCCCCCC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H91N2O6P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101347488 | |

| Record name | N-(Docosanoyl)-sphing-4-enine-1-phosphocholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101347488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

787.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | SM(d18:1/22:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012103 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

94359-12-3 | |

| Record name | N-(Docosanoyl)-sphing-4-enine-1-phosphocholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101347488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SM(d18:1/22:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012103 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

N-Docosanoyl-Sphingosylphosphorylcholine: Structural Dynamics, Biological Signaling, and Formulation Protocols

This guide provides an in-depth technical analysis of N-docosanoyl-sphingosylphosphorylcholine (C22:0 Sphingomyelin), a critical lipid species in membrane biology and drug delivery.[1]

Executive Summary

N-docosanoyl-sphingosylphosphorylcholine (C22:0 SM; SM d18:1/22:0) is a very long-chain fatty acid (VLCFA) sphingomyelin species.[1] Unlike its shorter counterparts (e.g., C16:0 SM), C22:0 SM exhibits unique phase behavior characterized by interdigitation —a phenomenon where the long acyl chain penetrates the opposing membrane leaflet.[2] This property is pivotal in coupling the outer and inner membrane leaflets, thereby regulating signal transduction pathways associated with apoptosis and metabolic disorders (e.g., hepatic steatosis). In drug development, C22:0 SM is increasingly utilized in liposomal formulations to enhance bilayer stability and prolong the retention of hydrophilic chemotherapeutics.

Molecular Architecture & Physicochemical Properties

Chemical Identity[1][3][4]

-

IUPAC Name: N-docosanoyl-D-erythro-sphingosylphosphorylcholine[1][3]

-

Molecular Formula: C45H91N2O6P[3]

-

Molecular Weight: 787.2 g/mol

-

Lipid Maps ID: LMSD: LM_SP0301

Structural Components

The molecule consists of three distinct functional domains:

-

Hydrophilic Headgroup: Phosphocholine (zwitterionic).[1]

-

Interfacial Backbone: Sphingosine (d18:1) providing the amide linkage and the 3-OH group for hydrogen bonding.

-

Hydrophobic Tail: A saturated docosanoic acid (Behenic acid, C22:[1]0) chain.[1][7][8]

Phase Behavior and Interdigitation

The length mismatch between the sphingosine base (18 carbons) and the N-acyl chain (22 carbons) is the defining physical characteristic of C22:0 SM.

-

Phase Transition Temperature (Tm): ~46–48°C.[1]

-

Note: While Tm typically increases with chain length, the mismatch in C22:0 and C24:0 SMs leads to a "leveling off" effect compared to PC lipids.

-

-

Packing Parameter: > 0.5 (Truncated Cone/Cylinder).

-

Membrane Mechanics: The C22:0 chain extends beyond the hydrophobic midplane of the bilayer, interdigitating with the acyl chains of the opposing leaflet. This leaflet coupling increases membrane viscosity and creates highly stable lipid raft domains (Liquid-ordered phase,

).[1]

Visualization: Structural Hydrophobicity & Interdigitation

Figure 1: Structural schematic of C22:0 SM highlighting the extension of the C22:0 acyl chain across the bilayer midplane, facilitating interleaflet coupling.

Biological Significance & Signaling[1][10][11]

Lipid Rafts and Leaflet Coupling

C22:0 SM is a major component of "lipid rafts" (detergent-resistant membranes).[1] Its interdigitation is a primary mechanism for transmitting signals from the outer leaflet (where SM resides) to the inner leaflet (cytosolic side).

-

Mechanism: The protruding C22 tail interacts with inner leaflet lipids (e.g., Phosphatidylserine), creating trans-bilayer nanodomains.[1]

-

Function: This alignment clusters receptor proteins (e.g., Insulin Receptor, Fas Receptor) and facilitates efficient signal transduction.

Pathological Biomarker

-

Hepatic Steatosis (HCV): Elevated plasma levels of C22:0 SM are significantly correlated with the severity of hepatic steatosis in patients with chronic Hepatitis C infection. It serves as a biomarker for lipid metabolic dysregulation in the liver.

-

Metabolic Syndrome: High levels of circulating VLCFA-SMs (C22:0, C24:[1][9]0) are associated with insulin resistance and increased cardiovascular risk, distinguishing them from shorter-chain SMs (C16:[1]0) which may have different associations.

Application in Drug Delivery (Liposomes)

C22:0 SM is superior to egg-SM or C16:0 SM for formulating "rigid" liposomes intended for the delivery of hydrophilic drugs (e.g., Doxorubicin, Vinorelbine).[1]

Formulation Advantages

| Property | Effect of C22:0 SM (vs. Egg SM) | Benefit |

| Bilayer Thickness | Increased (~5–6 nm) | Reduces permeability to small molecules.[1] |

| Transition Temp (Tm) | Higher (~47°C) | Remains solid/ordered at body temp (37°C).[1] |

| Hydrolysis Resistance | High | Resists rapid degradation by serum sphingomyelinases.[1] |

| Drug Retention | Enhanced | Prevents leakage of encapsulated cargo during circulation. |

Experimental Protocols

Protocol A: Preparation of C22:0 SM/Cholesterol Liposomes

Objective: Create stable, unilamellar vesicles (LUVs) for drug encapsulation.

Reagents:

-

C22:0 Sphingomyelin (Powder, >98% purity).[1]

-

Cholesterol (Recrystallized).[1]

-

Chloroform/Methanol (2:1 v/v).[1]

-

Hydration Buffer (e.g., HBS: 20mM HEPES, 150mM NaCl, pH 7.4).[1]

Workflow:

-

Dissolution: Dissolve C22:0 SM and Cholesterol (molar ratio 55:45) in Chloroform/Methanol (2:1) in a round-bottom flask.

-

Why: High cholesterol content is required to eliminate gel-phase packing defects and ensure a liquid-ordered phase.[1]

-

-

Drying: Evaporate solvent under nitrogen stream, then vacuum desiccate for >4 hours.

-

Critical: Complete solvent removal is essential to prevent bilayer destabilization.[1]

-

-

Hydration: Add pre-warmed Hydration Buffer (60°C).[1] Vortex vigorously for 30 mins at 60°C.

-

Why 60°C? You must exceed the Tm of C22:0 SM (~47°C) to ensure the lipids are fluid enough to form vesicles.

-

-

Freeze-Thaw: Subject the suspension to 5 cycles of freezing (liquid N2) and thawing (60°C water bath).

-

Why: This equilibrates the solute distribution and creates large unilamellar vesicles (LUVs).

-

-

Extrusion: Pass the suspension 11 times through a 100 nm polycarbonate filter using a heated extruder (set to 60°C).

Visualization: Liposome Extrusion Workflow

Figure 2: Workflow for generating C22:0 SM liposomes. Temperature control (>Tm) is critical during hydration and extrusion steps.

Protocol B: LC-MS/MS Quantification of C22:0 SM

Objective: Quantify C22:0 SM in biological plasma or tissue samples.[1]

Methodology:

-

Extraction: Modified Bligh & Dyer method.

-

Chromatography (LC):

-

Column: C18 Reverse Phase (e.g., Waters Acquity BEH C18).[1]

-

Mobile Phase A: 60:40 Acetonitrile:Water + 10mM Ammonium Formate.

-

Mobile Phase B: 90:10 Isopropanol:Acetonitrile + 10mM Ammonium Formate.

-

-

Mass Spectrometry (MS):

References

-

Li, J.F., et al. (2014).[1] "Elevated plasma sphingomyelin (d18:1/22:0) is closely related to hepatic steatosis in patients with chronic hepatitis C virus infection."[1] European Journal of Clinical Microbiology & Infectious Diseases.

-

Slotte, J.P. (2013).[1] "Biological functions of sphingomyelins." Progress in Lipid Research.

-

Kinoshita, M., et al. (2022).[1][6] "Impact of sphingomyelin acyl chain heterogeneity upon properties of raft-like membranes." Biochimica et Biophysica Acta (BBA) - Biomembranes.

-

Cayman Chemical. "C22 Sphingomyelin (d18:1/22:[1]0) Product Information."

-

Avanti Polar Lipids. "Phase Transition Temperatures for Glycerophospholipids and Sphingolipids."

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. Ordered Raft Domains Induced by Outer Leaflet Sphingomyelin in Cholesterol-Rich Asymmetric Vesicles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. metabolomicscentre.ca [metabolomicscentre.ca]

- 5. proteincentre.com [proteincentre.com]

- 6. Impact of sphingomyelin acyl chain heterogeneity upon properties of raft-like membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. LIPID MAPS [lipidmaps.org]

- 8. ideaexchange.uakron.edu [ideaexchange.uakron.edu]

- 9. The Dark Side of Sphingolipids: Searching for Potential Cardiovascular Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

The Biophysical Imperative: C22-Sphingomyelin in Lipid Raft Dynamics

The following technical guide details the biophysical and functional role of C22-Sphingomyelin (Behenoyl-SM) in lipid raft formation.

Content Type: Technical Whitepaper Audience: Biophysicists, Cell Biologists, and Drug Discovery Scientists

Executive Summary

Lipid rafts—liquid-ordered (

The Structural Basis of C22-SM Function

Sphingomyelin is not a monolith; it is a mixture of species defined by their N-acyl chain lengths. The two most dominant species in mammalian plasma membranes are C16:0 (Palmitoyl) and C24:0/C24:1 (Lignoceryl/Nervonoyl), with significant populations of C22:0 (Behenoyl).

The Hydrophobic Mismatch

The functional divergence of C22-SM stems from the mismatch between its sphingosine base and its fatty acid tail.

-

Sphingosine Backbone: Typically C18.

-

C16-SM: The C16 fatty acid matches the length of the sphingosine base. The molecule fits entirely within the outer leaflet.

-

C22-SM: The C22 fatty acid is significantly longer than the sphingosine base. This creates a "hydrophobic overhang" of approximately 4–6 carbons.

The Interdigitation Mechanism

In a symmetric bilayer, this overhang would be accommodated by increasing bilayer thickness. However, in the asymmetric plasma membrane (SM in outer leaflet, PE/PS in inner leaflet), C22-SM forces a unique conformation. The extended C22 chain penetrates the bilayer midplane and interdigitates with the acyl chains of the inner leaflet lipids.

Key Consequence: This interdigitation mechanically couples the outer and inner leaflets. It creates a "pinning" effect that reduces lateral diffusion and stabilizes the

Visualization of Translayer Coupling

The following diagram illustrates the structural difference between C16-SM (decoupled) and C22-SM (coupled/interdigitated) rafts.

Figure 1: Mechanism of Interdigitation. C22-SM (Red) penetrates the midplane, coupling with the inner leaflet (Blue), whereas C16-SM (Yellow) remains isolated in the outer leaflet.

Comparative Biophysics: C16 vs. C22

The following table summarizes the quantitative differences between palmitoyl (C16) and behenoyl (C22) sphingomyelin in model membranes (DOPC/SM/Cholesterol mixtures).

| Feature | C16-SM (Palmitoyl) | C22-SM (Behenoyl) | Impact on Raft Stability |

| Phase Transition ( | ~41°C | ~48–52°C | Higher |

| Bilayer Thickness | ~4.5 nm | ~5.2 nm | Increased thickness drives hydrophobic mismatch-based protein sorting. |

| Interdigitation | Negligible | Significant | Critical for coupling outer leaflet rafts to inner leaflet signaling proteins (e.g., Src kinases). |

| Cholesterol Interaction | Moderate | High | C22-SM shields cholesterol more effectively, reducing its desorption rate. |

| GPI-AP Sorting | Poor | Efficient | Only VLCSMs (C22/C24) effectively recruit GPI-anchored proteins into rafts. |

Experimental Framework

To study C22-SM specifically, researchers must move beyond generic "brain SM" (which is a mix) and use synthetic or purified species.

Protocol: Giant Unilamellar Vesicle (GUV) Formation

Objective: Visualize phase separation (

Reagents:

-

DOPC (Liquid disordered matrix)

-

Synthetic C22:0 Sphingomyelin (Avanti Polar Lipids)

-

Dyes: Rho-PE (partitions to

), Naphtho-pyrene (partitions to

Methodology (Electroformation):

-

Lipid Mix: Prepare a mixture of DOPC/C22-SM/Chol (40:40:20 molar ratio) in chloroform at 1 mg/mL.

-

Deposition: Spread 10 µL of lipid solution onto indium tin oxide (ITO) coated glass slides. Desiccate for 1 hour under vacuum to remove solvent.

-

Chamber Assembly: Assemble the electroformation chamber with a 2 mm spacer. Fill with 300 mM sucrose solution (osmolarity matched to observation buffer).

-

Electroformation: Connect to a function generator.

-

Apply 10 Hz, 1.5 V (peak-to-peak) for 2 hours at 60°C (Must be >

of C22-SM).

-

-

Cooling: Slowly cool to room temperature (1°C/min) to allow domain nucleation.

-

Observation: Transfer GUVs to an observation chamber containing glucose (to sink vesicles) and image via Confocal Microscopy.

-

Expected Result: Distinct dark domains (C22-SM/Chol rafts) excluding Rho-PE, surrounded by a bright fluid phase.

-

Protocol: Detergent-Free Raft Isolation

Objective: Isolate C22-enriched rafts without the artifactual aggregation caused by Triton X-100.

Rationale: Cold detergents can artificially induce domain coalescence. A sodium carbonate method is preferred for native-like analysis.

Workflow:

-

Lysis: Homogenize cells (e.g., HeLa transfected with GPI-GFP) in 500 mM Na₂CO₃ (pH 11.0) with protease inhibitors.

-

Sonication: Sonicate briefly (3x 10s bursts) to shear membranes.

-

Gradient Prep: Mix 1 mL lysate with 1 mL 90% sucrose (in MBS buffer). Overlay with 2 mL 35% sucrose and 1 mL 5% sucrose.

-

Centrifugation: Spin at 180,000 x g for 18 hours at 4°C (SW55Ti rotor).

-

Fractionation: Collect 12 fractions from top to bottom.

-

Analysis:

-

Lipidomics: Extract lipids from fractions 4-5 (Raft/Light fractions). Quantify C22-SM vs C16-SM via LC-MS/MS.

-

Western Blot: Probe for Flotillin-1 (Raft marker) and Transferrin Receptor (Non-raft marker).

-

Experimental Logic Diagram

The following Graphviz diagram outlines the decision tree for selecting the correct isolation method based on the research question.

Figure 2: Workflow for Raft Isolation. Selecting between detergent-based (DRM) and detergent-free methods is critical for accurately assessing C22-SM function.

Biological Significance: Why C22 Matters

The presence of C22-SM is not merely structural; it is a regulatory checkpoint.

-

GPI-Anchored Protein Sorting: GPI-anchored proteins (e.g., CD59, Prion protein) lack a transmembrane domain. They rely entirely on the lipid environment for sorting. Studies show that C16-SM is insufficient to retain GPI-APs in rafts during trafficking from the Golgi to the plasma membrane. The high order provided by C22/C24-SM is required to "dissolve" the saturated GPI lipid anchor, effectively sorting these proteins into apical transport vesicles.

-

Signal Transduction (The "Raft-Cluster" Model): Signaling receptors (e.g., BCR, TCR) often require clustering to fire. The interdigitation of C22-SM creates stable nanodomains that pre-cluster these receptors or slow their diffusion, increasing the probability of ligand-induced dimerization.

-

Pathology: Alterations in the C16/C22 ratio are observed in metabolic diseases. A decrease in VLCSMs (C22/C24) leads to "leaky" rafts, failing to compartmentalize signaling, which is linked to insulin resistance and neurodegeneration.

References

-

Niemelä, P. S., et al. (2006). "Influence of Chain Length and Unsaturation on Sphingomyelin Bilayers." Biophysical Journal.[9] Available at: [Link]

-

Ramasamy, S., &wait, R. (2007). "Sphingomyelin chain length influences the distribution of GPI-anchored proteins in rafts in supported lipid bilayers."[11] Molecular Membrane Biology. Available at: [Link]

- Slotte, J. P. (2013). "Biological functions of sphingomyelins." Progress in Lipid Research. (Contextual grounding on VLCSM function).

-

Pinto, S. N., et al. (2011). "Lipid Raft Composition Modulates Sphingomyelinase Activity and Ceramide-Induced Membrane Physical Alterations."[1] Biophysical Journal.[9] Available at: [Link]

-

Lorent, J. H., et al. (2017).[12] "Plasma membranes are asymmetric in lipid unsaturation, packing and protein shape." Nature Chemical Biology. (Foundational text on membrane asymmetry and interdigitation).

Sources

- 1. Lipid Raft Composition Modulates Sphingomyelinase Activity and Ceramide-Induced Membrane Physical Alterations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sphingomyelin Structure Influences the Lateral Diffusion and Raft Formation in Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. Comparison of the biophysical properties of racemic and d-erythro-N-acyl sphingomyelins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. digital.csic.es [digital.csic.es]

- 6. Comparison of the biophysical properties of - ProQuest [proquest.com]

- 7. Interdigitation of long-chain sphingomyelin induces coupling of membrane leaflets in a cholesterol dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Sphingolipid Organization in the Plasma Membrane and the Mechanisms That Influence It [frontiersin.org]

- 9. Sphingolipids and lipid rafts: Novel concepts and methods of analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. research.abo.fi [research.abo.fi]

- 11. Sphingomyelin chain length influences the distribution of GPI-anchored proteins in rafts in supported lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Differential regulation of cellular functions by the C-termini of transmembrane 4 L six family proteins in 2- or 3-dimensional environment - PubMed [pubmed.ncbi.nlm.nih.gov]

The Mechanistic Basis of C22 Sphingomyelin Accumulation

Title: Deciphering C22 Sphingomyelin Accumulation in Acid Sphingomyelinase Deficiency: A Technical Guide to Lipidomic Profiling and Enzymatic Assays

Abstract: Niemann-Pick disease types A and B, collectively known as Acid Sphingomyelinase Deficiency (ASMD), are severe lysosomal storage disorders driven by mutations in the SMPD1 gene. The resulting enzymatic bottleneck prevents the hydrolysis of sphingomyelin into ceramide, leading to toxic intracellular accumulation of specific sphingolipid species, notably C22 sphingomyelin (SM d18:1/22:0). For researchers and drug development professionals evaluating enzyme replacement therapies (ERT) or gene therapies, the precise quantification of these very-long-chain sphingolipids is a critical pharmacokinetic and pharmacodynamic endpoint. This whitepaper details the mechanistic causality of C22 sphingomyelin accumulation and provides self-validating, step-by-step protocols for its quantification using LC-MS/MS and complementary enzymatic assays.

Sphingomyelin is the most abundant sphingolipid in mammalian cell membranes, playing pivotal roles in signal transduction, apoptosis, and myelin sheath formation[1]. It is synthesized via the transfer of phosphorylcholine from phosphatidylcholine to a ceramide backbone[2].

In a healthy cellular state, acid sphingomyelinase (ASM) localizes to the lysosome, where it hydrolyzes sphingomyelin back into ceramide and phosphorylcholine[3]. However, in ASMD, deficient ASM activity creates a severe metabolic roadblock[4]. Because sphingomyelin species are highly hydrophobic, their inability to be degraded leads to progressive accumulation within the lysosomal compartments of the mononuclear phagocyte system, driving hepatosplenomegaly and neurodegeneration[1][2].

C22 sphingomyelin, characterized by a sphingoid base and a 22-carbon fatty acyl chain (SM d18:1/22:0), is of particular interest. Its very-long-chain structure makes it highly lipophilic and prone to forming rigid microdomains within the lysosomal membrane when accumulated, further disrupting vesicular trafficking and initiating secondary cascades like aberrant autophagy and ceramide-mediated signaling disruption[5][6].

Metabolic bottleneck of C22 Sphingomyelin in ASMD.

Analytical Workflows: LC-MS/MS Quantification

To evaluate the efficacy of targeted therapeutics, researchers must quantify C22 sphingomyelin with high specificity. Because biological matrices contain dozens of isobaric lipid species, traditional thin-layer chromatography (TLC) lacks the resolution required for specific acyl-chain quantification. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) utilizing Multiple Reaction Monitoring (MRM) is the gold standard[7].

The causality of the MS/MS approach lies in collision-induced dissociation (CID): when C22 sphingomyelin (precursor m/z 787.7) is fragmented, it reliably yields a phosphorylcholine headgroup ion (m/z 184.1)[5]. Monitoring this specific transition allows for absolute quantification against a stable isotope-labeled internal standard.

Table 1: LC-MS/MS MRM Transitions for Sphingomyelin Profiling

| Lipid Species | Precursor Ion [M+H]+ (m/z) | Product Ion (m/z) | Collision Energy (eV) | Biological Relevance |

| C16 Sphingomyelin | 703.6 | 184.1 | 25 | Abundant structural lipid; elevated in ASMD |

| C22 Sphingomyelin | 787.7 | 184.1 | 28 | Very-long-chain target; specific biomarker[5] |

| C24 Sphingomyelin | 815.7 | 184.1 | 28 | Major component of myelin; neuro-biomarker[5] |

| [²H₄] C22 Ceramide (IS) | 626.6 | 264.3 | 30 | Internal standard for extraction validation[8] |

Protocol 1: High-Throughput Lipid Extraction and LC-MS/MS Analysis

This protocol utilizes a single-phase protein precipitation method. The deliberate addition of the internal standard prior to extraction creates a self-validating system; any matrix suppression or physical loss during centrifugation is mathematically corrected by the analyte-to-internal standard ratio[8][9].

Step 1: Matrix Preparation & Spiking

-

Aliquot 50 µL of plasma or tissue homogenate (normalized to 1 mg/mL protein) into a 1.5 mL low-bind microcentrifuge tube.

-

Spike the sample with 10 µL of a stable isotope-labeled internal standard working solution (e.g., [²H₄]Cer(22:0) or deuterated SM at 1 µg/mL). Causality: Spiking before solvent addition ensures the IS undergoes the exact same thermodynamic partitioning as the endogenous C22 SM.

Step 2: Protein Precipitation & Extraction

-

Add 400 µL of ice-cold extraction solvent (Isopropanol:Water, 90:10 v/v, containing 0.1% formic acid)[8].

-

Vortex vigorously for 2 minutes. Causality: Isopropanol effectively disrupts non-covalent lipid-protein interactions (e.g., lipoproteins) while maintaining the solubility of highly hydrophobic C22 chains.

-

Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Transfer 250 µL of the lipid-rich supernatant to an autosampler vial equipped with a glass insert.

Step 3: LC-MS/MS Acquisition

-

Column: Inject 5 µL onto a C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm particle size) maintained at 40°C[10].

-

Mobile Phases:

-

Phase A: Water with 2 mM ammonium formate and 0.2% formic acid.

-

Phase B: Methanol (or Isopropanol) with 1 mM ammonium formate and 0.2% formic acid[10].

-

-

Gradient: Run a ballistic gradient from 50% B to 100% B over 8 minutes. Causality: The increasing organic composition overcomes the high retention factor of the C22 acyl chain, ensuring a sharp, symmetrical chromatographic peak.

-

Detection: Operate the triple quadrupole in positive ESI mode, monitoring the m/z 787.7 → 184.1 transition for C22 SM[5].

LC-MS/MS workflow for C22 Sphingomyelin quantification.

Complementary Validation: Acid Sphingomyelinase Functional Assay

While LC-MS/MS quantifies the result of the disease (lipid accumulation), confirming the driver of the disease requires measuring ASM enzymatic activity. Modern diagnostic and research laboratories have transitioned from radiolabeled substrates to fluorimetric assays using artificial substrates like 6-hexadecanoylamino-4-methylumbelliferyl-phosphorylcholine (HMU-PC)[11].

Protocol 2: Fluorimetric ASM Activity Assay

This assay is self-validating through the use of an acidic buffer (pH 5.2) which selectively activates lysosomal ASM while suppressing neutral sphingomyelinases located in the plasma membrane.

-

Substrate Preparation: Dissolve HMU-PC in a substrate buffer (0.1 mol/L sodium acetate, pH 5.2) containing 0.2% (w/v) synthetic sodium taurocholate[11]. Causality: Taurocholate acts as a detergent to form mixed micelles, presenting the highly hydrophobic substrate to the water-soluble ASM enzyme in a physiologically relevant manner.

-

Incubation: Combine 10 µL of tissue homogenate or leukocyte lysate with 20 µL of the HMU-PC substrate solution. Incubate at 37°C for 2 hours.

-

Termination: Stop the reaction by adding 200 µL of 0.2 mol/L glycine–NaOH buffer (pH 10.7)[11]. Causality: The high pH instantly denatures the ASM enzyme, halting the reaction, and simultaneously deprotonates the liberated 4-methylumbelliferone (4-MU), maximizing its fluorescence quantum yield.

-

Detection: Measure fluorescence at Ex: 360 nm / Em: 460 nm. Calculate specific activity (pmol/hr/mg protein) against a standard curve of free 4-MU.

Implications for Drug Development

The dual-axis approach of quantifying both ASM activity and C22 sphingomyelin accumulation provides a robust framework for evaluating ASMD therapeutics. In pre-clinical murine models (e.g., Smpd1 knockout mice), successful enzyme replacement therapy must not only restore ASM activity in peripheral blood but also demonstrate penetration into deep tissues (liver, spleen, lung) by showing a statistically significant reduction in C22 sphingomyelin levels via LC-MS/MS[3][5]. Furthermore, because C22 SM is a stable, measurable analyte, it serves as a reliable longitudinal biomarker for clinical trial pharmacodynamics, bridging the gap between genetic diagnosis and phenotypic rescue.

References

1.3 2.2 3.1 4. 5 5.7 6.6 7. 10 8.8 9. 4 10.11 11.9

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. NP-MRD: Showing NP-Card for SM(d18:1/22:0) (NP0091915) [np-mrd.org]

- 3. An enzymatic assay for quantifying sphingomyelin in tissues and plasma from humans and mice with Niemann-Pick disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nnpdf.org [nnpdf.org]

- 5. Acid Sphingomyelinase Deficiency Ameliorates Farber Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Acid sphingomyelinase-dependent autophagic degradation of GPX4 is critical for the execution of ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. longdom.org [longdom.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

The Biophysical Divide: A Technical Guide to C22 and C16 Sphingomyelin and Their Impact on Membrane Fluidity

Executive Summary

The acyl chain composition of sphingomyelin (SM) is a critical determinant of biological membrane properties, with profound implications for cellular function, signaling, and the development of therapeutic strategies. This guide provides an in-depth technical analysis of the biophysical differences between two key sphingomyelin species: C16:0 (palmitoyl) sphingomyelin and the very-long-chain C22:0 (behenoyl) sphingomyelin. We explore the fundamental principles governing how a mere six-carbon difference in acyl chain length dramatically alters membrane fluidity, lipid packing, and the formation of specialized microdomains. By elucidating the causality behind these differences and providing detailed experimental protocols, this document serves as a vital resource for researchers and drug development professionals seeking to understand and manipulate membrane dynamics.

Introduction: The Significance of Sphingomyelin Acyl Chain Diversity

Sphingomyelin, a major constituent of mammalian cell membranes, is not a single molecular entity but a family of lipids characterized by a ceramide core (sphingosine linked to a fatty acid) and a phosphocholine headgroup.[1][2] While the headgroup is constant, the length and saturation of the N-linked acyl chain vary significantly, typically ranging from 16 to 24 carbons.[3] This variation is not random; it is a tightly regulated process with significant functional consequences. C16:0-SM, with its 16-carbon palmitoyl chain, is one of the most common species, while C22:0-SM, a very-long-chain sphingomyelin (VLC-SM), is enriched in specialized membranes like the myelin sheath.[4] Understanding the distinct biophysical contributions of these two species is paramount, as the ratio of long-chain to very-long-chain sphingolipids can dictate the stability of membrane domains, modulate the activity of embedded proteins, and influence pathological processes.[5]

Biophysical Principles: How Acyl Chain Length Governs Membrane Fluidity

Membrane fluidity is a measure of the freedom of movement of lipids and proteins within the lipid bilayer. It is not a uniform property but is influenced by temperature, cholesterol content, and the intrinsic properties of the constituent lipids, particularly their acyl chains.

-

Van der Waals Forces and Lipid Packing: The primary difference imparted by acyl chain length lies in the strength of van der Waals interactions between adjacent lipid tails. The longer C22 acyl chain of behenoyl-SM offers a greater surface area for these attractive, non-covalent interactions compared to the C16 chain of palmitoyl-SM. This results in stronger intermolecular forces, causing the C22-SM molecules to pack together more tightly. This tighter packing leads to a more ordered (less fluid) and less permeable membrane environment.

-

Interaction with Cholesterol and Lipid Rafts: In complex biological membranes, the interplay between sphingolipids and cholesterol leads to the formation of specialized microdomains known as lipid rafts . These are small, dynamic regions enriched in sphingolipids and cholesterol that exist in a liquid-ordered (Lo) phase, which is more tightly packed than the surrounding liquid-disordered (Ld) bulk membrane. The long, saturated acyl chains of sphingomyelins are critical for raft formation. The greater length of the C22 chain in C22-SM promotes the formation of thicker, more stable Lo domains compared to C16-SM. This has significant implications for the recruitment and retention of specific transmembrane proteins and for the regulation of cell signaling pathways.[5]

The following diagram illustrates the fundamental difference in membrane packing between C16-SM and C22-SM.

Caption: C22-SM's longer acyl chains increase van der Waals forces, leading to tighter packing and reduced fluidity compared to C16-SM.

Comparative Biophysical Data

The structural differences between C16-SM and C22-SM translate into measurable differences in key biophysical parameters.

| Biophysical Parameter | C16:0 Sphingomyelin (Palmitoyl) | C22:0 Sphingomyelin (Behenoyl) | Causality & Significance |

| Acyl Chain Length | 16 Carbons | 22 Carbons | The additional 6 methylene groups in C22-SM significantly increase the potential for van der Waals interactions. |

| Phase Transition Temp (Tm) | ~41.5 °C[6] | > 45 °C (significantly higher) | More energy is needed to overcome the stronger intermolecular forces in C22-SM bilayers to induce the gel-to-liquid crystalline transition. |

| Bilayer Thickness (dp-p) | ~36.5 Å (at 50°C)[8] | ~44.9 Å (at 50°C)[8] | The longer, more extended C22 acyl chains directly result in a thicker hydrophobic core of the membrane. |

| Area per Lipid (Fluid Phase) | ~52-62 Ų[3][9] | Lower than C16-SM (estimated) | Increased van der Waals forces pull the C22-SM molecules closer together, reducing the lateral space each molecule occupies. |

| Membrane Fluidity | Higher | Lower | Tighter packing and stronger intermolecular forces in C22-SM bilayers restrict the lateral and rotational diffusion of lipids. |

| Lipid Raft Stability | Forms stable rafts | Forms thicker, more stable rafts | The increased thickness and packing of C22-SM-containing rafts can have a profound impact on the partitioning and function of transmembrane proteins. |

Experimental Methodologies for Characterizing Membrane Fluidity

To quantitatively assess the differences in membrane fluidity imparted by C16-SM and C22-SM, several biophysical techniques are employed. Here, we detail the protocols for two of the most powerful methods: Differential Scanning Calorimetry (DSC) and Laurdan Generalized Polarization (GP) Spectroscopy.

Differential Scanning Calorimetry (DSC)

Principle: DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[10] When a lipid sample in an aqueous dispersion undergoes a phase transition (e.g., from gel to liquid-crystalline), it absorbs heat, which is detected as an endothermic peak on the DSC thermogram. The peak's apex corresponds to the Tm, and the area under the peak is the enthalpy (ΔH) of the transition.[11]

Experimental Protocol: Analysis of Sphingomyelin Liposomes

-

Liposome Preparation:

-

Prepare separate stock solutions of C16-SM and C22-SM in a chloroform/methanol solvent mixture.

-

In a round-bottom flask, dispense the desired amount of lipid stock solution.

-

Evaporate the solvent under a gentle stream of nitrogen gas while rotating the flask to form a thin lipid film on the inner surface.

-

Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

-

Hydrate the lipid film with the desired buffer (e.g., PBS, HEPES) by vortexing vigorously at a temperature well above the expected Tm of the lipid (e.g., 60-70°C). This creates multilamellar vesicles (MLVs).

-

(Optional) To create large unilamellar vesicles (LUVs), subject the MLV suspension to several freeze-thaw cycles followed by extrusion through polycarbonate filters of a defined pore size (e.g., 100 nm) using a mini-extruder.[12]

-

-

DSC Sample Preparation:

-

Accurately transfer a known amount of the liposome suspension (typically 1-5 mg/mL lipid concentration) into a DSC sample pan.

-

In a reference pan, place an equal volume of the buffer used for hydration.

-

Hermetically seal both pans to prevent evaporation during the experiment.

-

-

DSC Measurement:

-

Place the sample and reference pans into the DSC instrument.

-

Equilibrate the system at a starting temperature well below the expected transition (e.g., 20°C).

-

Program the instrument to heat the sample at a constant rate (e.g., 1-2°C/min) up to a temperature well above the transition (e.g., 80°C).

-

Record the differential heat flow as a function of temperature. It is best practice to run an initial heating scan, a cooling scan, and then a second heating scan, using the data from the second heating scan for analysis to ensure a consistent thermal history.[11]

-

-

Data Analysis:

-

Plot the differential power (heat flow) versus temperature to obtain the thermogram.

-

Determine the Tm from the peak maximum of the endothermic transition.

-

Calculate the calorimetric enthalpy (ΔH) by integrating the area under the transition peak.

-

Compare the thermograms of C16-SM and C22-SM liposomes. The C22-SM sample is expected to show a Tm at a significantly higher temperature than the C16-SM sample.

-

Caption: Simplified biosynthetic pathway showing CerS specificity for generating C16 and C22-ceramide precursors for sphingomyelin synthesis.

Conclusion and Future Directions

The length of the sphingomyelin acyl chain is a master regulator of membrane biophysics. The six additional carbons of C22-sphingomyelin, compared to its C16 counterpart, are sufficient to induce a state of lower fluidity, higher order, and increased bilayer thickness. These differences have far-reaching consequences for the structural integrity of tissues like the myelin sheath and the functional organization of signaling platforms in all cells.

For researchers and drug developers, a deep understanding of these principles is essential. The methodologies outlined herein provide a robust framework for probing these properties in model systems and cellular contexts. Future research will likely focus on developing small molecule modulators of specific Ceramide Synthase enzymes, offering the tantalizing possibility of therapeutically altering the acyl chain composition of membranes to combat neurodegenerative diseases, metabolic disorders, and cancer.

References

- Ledesma, M. D., Martin, M. G., & Dotti, C. G. (2012). Ceramide in the regulation of neuronal polarity. Frontiers in bioscience (Landmark edition), 17, 1263–1275.

- Knuplez, J., & Brane, A. (2020). The Molecular Structure of Sphingomyelin in Fluid Phase Bilayers Determined by the Joint Analysis of Small-Angle Neutron and X-ray Scattering Data. Biophysical journal, 119(11), 2251–2264.

- Lopez, C., & Madec, M. N. (2018). Thermotropic phase behavior of milk sphingomyelin and role of cholesterol in the formation of the liquid ordered phase examined using SR-XRD and DSC. Chemistry and physics of lipids, 215, 55–63.

- Kim, J., & London, E. (2012). Evaluating membrane structure by Laurdan imaging: Disruption of lipid packing by oxidized lipids. Biochimica et biophysica acta, 1818(2), 269–275.

- Pandit, S. A., & Scott, H. L. (2007). Molecular Dynamics Simulations of SOPS and Sphingomyelin Bilayers Containing Cholesterol. Biophysical journal, 93(10), 3459–3468.

- Harris, F. M., Best, K. B., & Bell, J. D. (2002). Use of laurdan fluorescence intensity and polarization to distinguish between changes in membrane fluidity and phospholipid order. Biochimica et biophysica acta, 1565(1), 123–128.

- Hung, W. C., Lee, M. T., Chen, F. Y., & Huang, H. W. (2007). The condensing and thickening effects of cholesterol on lipid bilayers. Biophysical journal, 92(11), 3960–3967.

- Shipley, G. G., & Maulik, P. R. (1986). X-ray scattering of vesicles of N-acyl sphingomyelins. Determination of bilayer thickness. Biophysical journal, 50(6), 1071–1077.

- Estep, T. N., Mountcastle, D. B., Barenholz, Y., Biltonen, R. L., & Thompson, T. E. (1979). A calorimetric study of the thermotropic behavior of pure sphingomyelin diastereomers. Biochemistry, 18(10), 2112–2117.

- Pewzner-Jung, Y., Ben-Dor, S., & Futerman, A. H. (2006). A critical role for ceramide synthase 2 in liver homeostasis: I. Alterations in lipid metabolic pathways. The Journal of biological chemistry, 281(37), 27551–27561.

- Ring, A., & Svanborg, C. (2009). Thermotropic behavior and lateral distribution of very long chain sphingolipids. Biochimica et biophysica acta, 1788(6), 1319–1328.

- Vattulainen, I., & Rog, T. (2005). Structure and Dynamics of Sphingomyelin Bilayer: Insight Gained through Systematic Comparison to Phosphatidylcholine. Biophysical journal, 89(5), 3142–3155.

- Wenzel, M., Patra, M., Albrecht, D., & Strahl, H. (2018). Assessing Membrane Fluidity and Visualizing Fluid Membrane Domains in Bacteria Using Fluorescent Membrane Dyes. Bio-protocol, 8(20), e3041.

- Barenholz, Y., & Gatt, S. (1978). Correlation between the thermotropic behavior of sphingomyelin liposomes and sphingomyelin hydrolysis by sphingomyelinase of Staphylococcus aureus. Biochimica et biophysica acta, 509(1), 181–187.

- Butko, P., & Boron, I. H. (2015). Lipid Composition and Thermotropic Properties of Meibum of Animal Models and Humans with Meibomian Gland Dysfunction. International journal of molecular sciences, 16(11), 26862–26881.

- Demetzos, C., & Mavromoustakos, T. (2021). A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules. Methods in molecular biology (Clifton, N.J.), 2207, 299–312.

- Goñi, F. M., & Alonso, A. (2022). Sphingomyelin. Biochimica et biophysica acta. General subjects, 1866(10), 130198.

- Merrill, A. H., Jr, & Shipley, G. G. (1986). Synchrotron X-ray diffraction analysis of pure N-acyl molecular species of sphingomyelin. Biochimica et biophysica acta, 859(2), 248–254.

- Bessa, C., & Santos, C. (2019). Data on Laurdan spectroscopic analyses to compare membrane fluidity between susceptible and multidrug-resistant bacteria.

- Slotte, J. P., & Ramstedt, B. (1999). Comparison of the biophysical properties of racemic and d-erythro-N-acyl sphingomyelins. Biophysical journal, 77(3), 1498–1506.

- Imgrund, M. C., & Trajkovic, K. (2019). Increased C16-C18 and decreased C22-C24 sphingolipids in myelin from 6W CerS2∆O/∆O mice. Glia, 67(10), 1918–1933.

- Martínez-Gutiérrez, E., & Saavedra-Leos, Z. (2019). Phase Transitions in Foods and Drugs: A Calorimetric Approach. Polymers, 12(1), 1.

- Chaban, V. V. (2014). Computationally Efficient Prediction of Area per Lipid. The journal of physical chemistry. B, 118(13), 3503–3508.

- Kleinschmidt, J. H. (2013). Differential scanning calorimetry of protein-lipid interactions. Methods in molecular biology (Clifton, N.J.), 974, 59–81.

- Chountoulesi, M., & Demetzos, C. (2021). A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules. Methods in molecular biology (Clifton, N.J.), 2207, 299–312.

- Pandit, S. A., & Scott, H. L. (2012). Mixing Properties of Sphingomyelin Ceramide Bilayers: A Simulation Study. The journal of physical chemistry. B, 116(14), 4500–4509.

- Lee, S., & Im, W. (2014). CHARMM All-Atom Additive Force Field for Sphingomyelin: Elucidation of Hydrogen Bonding and of Positive Curvature. Biophysical journal, 107(7), 1594–1606.

- Shipley, G. G., & Calhoun, W. I. (1976). A calorimetric study of the thermotropic behavior of aqueous dispersions of natural and synthetic sphingomyelins. Biochemistry, 15(11), 2441–2447.

-

PubChem. (2024). C22 Sphingomyelin. In PubChem Compound Summary for CID 44260125. Retrieved from [Link]

- Ramstedt, B., & Slotte, J. P. (2002). Membrane properties of sphingomyelins. FEBS letters, 531(1), 33–37.

- Lopes, D., & Lucio, M. (2018). Using DSC to characterize thermotropic phase transitions in lipid bilayer membranes. Technology Networks.

- Ramstedt, B., & Slotte, J. P. (1999). Comparison of the biophysical properties of racemic and d-erythro-N-acyl sphingomyelins. ProQuest.

- Uesugi, S., & Hishida, M. (2022).

- Imgrund, M. C., & Trajkovic, K. (2019).

- Maggio, B., & Fanani, M. L. (2017). The many faces (and phases) of ceramide and sphingomyelin I – single lipids. Chemistry and physics of lipids, 207, 17–30.

Sources

- 1. digital.csic.es [digital.csic.es]

- 2. Structure and Dynamics of Sphingomyelin Bilayer: Insight Gained through Systematic Comparison to Phosphatidylcholine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Thermotropic behavior and lateral distribution of very long chain sphingolipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Correlation between the thermotropic behavior of sphingomyelin liposomes and sphingomyelin hydrolysis by sphingomyelinase of Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A calorimetric study of the thermotropic behavior of pure sphingomyelin diastereomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. X-ray scattering of vesicles of N-acyl sphingomyelins. Determination of bilayer thickness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Molecular Structure of Sphingomyelin in Fluid Phase Bilayers Determined by the Joint Analysis of Small-Angle Neutron and X-ray Scattering Data - PMC [pmc.ncbi.nlm.nih.gov]

- 9. repository.tudelft.nl [repository.tudelft.nl]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. osti.gov [osti.gov]

N-Docosanoyl Sphingomyelin (C22:0-SM) Signaling in Apoptosis: Mechanisms, Mitochondrial Dynamics, and Therapeutic Implications

Executive Summary

In the complex lipid signaling networks governing programmed cell death, sphingolipids act as critical rheostats determining cellular fate. While long-chain ceramides (e.g., C16-ceramide) are classically recognized as pro-apoptotic mediators that permeabilize the mitochondrial outer membrane, recent advances highlight the regulatory antagonism provided by very-long-chain sphingolipids. This technical guide explores the biochemical axis of N-docosanoyl sphingomyelin (C22:0-SM) and its hydrolysis into C22-ceramide . By analyzing the biophysical properties of acyl chain lengths, we elucidate how C22-ceramide acts as a structural competitor to C16-ceramide, attenuating intrinsic apoptosis and modulating cross-compartmental stress responses.

The Biochemical Axis: C22:0-Sphingomyelin Hydrolysis

Sphingomyelin (SM) is the most abundant complex sphingolipid in mammalian cells, serving both as a structural component of the plasma membrane and a reservoir for bioactive ceramides. The hydrolysis of SM into ceramide and phosphocholine is catalyzed by sphingomyelinases (SMases).

Neutral Sphingomyelinase 2 (NSMase2) plays a pivotal role in stress-induced ceramide generation. Crucially, NSMase2 exhibits a distinct substrate preference for very-long-chain sphingomyelins, including C22:0 and C24:0 species, which are often enriched in specific membrane microdomains ()[1]. Upon apoptotic stimulation (e.g., oxidative stress or cytokine exposure), the localized activation of NSMase2 rapidly hydrolyzes C22:0-SM, generating a transient spike in C22-ceramide. This SMase-dependent pathway allows for rapid, localized signaling that precedes the slower de novo synthesis pathway mediated by Ceramide Synthase 2 (CerS2).

Mechanistic Paradigm: C22-Ceramide vs. C16-Ceramide in MOMP

The execution of intrinsic apoptosis relies heavily on Mitochondrial Outer Membrane Permeabilization (MOMP). Ceramides facilitate MOMP by self-assembling into barrel-like channels within the mitochondrial membrane. However, the architecture and stability of these channels are strictly dictated by the fatty acyl chain length of the participating ceramides.

Biophysical Causality of Channel Architecture

-

C16-Ceramide (Pro-Apoptotic): The 16-carbon acyl chain perfectly matches the hydrophobic thickness of the mitochondrial outer membrane. This allows C16-ceramide to form large, stable pores (>10 nm in diameter) capable of releasing massive pro-apoptotic proteins, including Cytochrome c (14 kDa), into the cytosol ()[2][3].

-

C22-Ceramide (Regulatory/Antagonistic): The 22-carbon acyl chain of C22-ceramide extends deeper into the lipid bilayer, creating a mismatch in spontaneous membrane curvature and lateral packing. Consequently, C22-ceramide forms significantly smaller channels (<10 nm) that restrict the passage of large proteins[4]. More importantly, C22-ceramide intercalates into forming C16-ceramide channels, creating hybrid structures that destabilize the large pore architecture. This competitive inhibition reduces the propensity for Cytochrome c release, effectively raising the threshold for apoptosis ()[3][5].

Modulation of the Mitochondrial-to-Cytosolic Stress Response (MCSR)

Beyond direct channel formation, C22-ceramide acts as an inter-organelle signaling lipid. Elevations in C22-ceramide have been shown to decrease the mitochondrial-to-cytosolic stress response (MCSR) following mitochondrial perturbation ()[2][6]. By dampening this stress response, C22-ceramide coordinates lipid biosynthesis with cytosolic protein homeostasis, preventing hyperactive stress signaling from triggering premature cell death[7].

Quantitative Data Summary

To synthesize the differential impacts of these sphingolipids, the following table contrasts the biophysical and biological properties of C16-ceramide and C22-ceramide.

| Lipid Species | Precursor Sphingomyelin | Acyl Chain Length | Channel Diameter | Cytochrome c Release | Apoptotic Effect | MCSR Modulation |

| C16-Ceramide | C16:0-SM | 16 Carbons (Long) | > 10 nm (Large, dynamic) | High | Strongly Pro-Apoptotic | Activates |

| C22-Ceramide | C22:0-SM | 22 Carbons (Very-Long) | < 10 nm (Small, restricted) | Minimal/Blocked | Antagonistic / Regulatory | Attenuates |

Pathway Visualization

The following diagram illustrates the antagonistic signaling network where C22-ceramide and C16-ceramide compete to dictate mitochondrial fate.

C22-Ceramide and C16-Ceramide antagonistic signaling in mitochondrial apoptosis.

Experimental Workflows & Self-Validating Protocols

To rigorously study the C22:0-SM to C22-ceramide axis, experimental designs must isolate specific lipid chain lengths and validate their distinct functional outputs. The following protocols are engineered as self-validating systems.

Protocol 1: In Vitro Assessment of Ceramide Channel Interference (Liposome Assay)

Objective: Validate the biophysical causality that C22-ceramide forms smaller channels and competitively inhibits C16-ceramide pore expansion.

-

Liposome Preparation: Hydrate a lipid film (e.g., PC/PE/PI mimicking mitochondrial outer membrane composition) in a buffer containing two sizes of fluorescent markers: a small molecule (e.g., Sulforhodamine B, ~0.5 kDa) and a large macromolecule (e.g., FITC-Dextran, 70 kDa).

-

Ceramide Delivery: Introduce ceramides via solvent injection (e.g., DMSO/isopropanol) into the liposome suspension. Prepare three experimental arms:

-

Arm A (Positive Control): 10 µM C16-ceramide.

-

Arm B (Test): 10 µM C22-ceramide.

-

Arm C (Interference): 10 µM C16-ceramide + 10 µM C22-ceramide (1:1 mixture).

-

-

Permeabilization Readout: Measure fluorescence dequenching over 30 minutes.

-

Self-Validation Logic: If C22-ceramide forms small channels, Arm B will release Sulforhodamine B but not FITC-Dextran. If C22-ceramide actively interferes with C16-ceramide, Arm C will show a statistically significant reduction in FITC-Dextran release compared to Arm A. This proves that C22-ceramide is not merely inactive, but acts as a dominant-negative structural competitor.

Protocol 2: LC-MS/MS Tracking of C22:0-SM Hydrolysis

Objective: Quantify the stimulus-induced conversion of C22:0-SM to C22-ceramide while ruling out de novo synthesis.

-

Cellular Treatment & Metabolic Isolation: Pre-treat target cells with Fumonisin B1 (50 µM) for 1 hour to completely block CerS activity, ensuring any new ceramide is derived solely from SM hydrolysis. Expose cells to the apoptotic stimulus (e.g., UV irradiation or TNF-α).

-

Lipid Extraction: Perform a modified Bligh and Dyer extraction. Spike the lysis buffer with unnatural internal standards (e.g., C17:0-SM and C17:0-Ceramide) prior to extraction to normalize for recovery losses.

-

LC-MS/MS Analysis: Utilize a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Target the specific m/z transitions for C22:0-SM (e.g., m/z 813.7 → 184.1) and C22-ceramide (e.g., m/z 622.6 → 264.3).

-

Self-Validation Logic: Include a parallel control group pre-treated with the NSMase2 inhibitor GW4869 (10 µM). If the apoptotic stimulus causes a drop in C22:0-SM and a reciprocal spike in C22-ceramide in the Fumonisin B1 group, but this spike is abolished in the GW4869 group, it definitively proves that the C22-ceramide pool is generated via NSMase2-mediated hydrolysis of C22:0-SM.

Conclusion and Drug Development Perspectives

The identification of C22-ceramide as an endogenous antagonist to C16-ceramide-mediated MOMP shifts the paradigm of sphingolipid-targeted drug development. Rather than broadly inhibiting ceramide production—which often yields off-target toxicity—therapeutic strategies can now focus on modulating the ratio of very-long-chain to long-chain sphingolipids. Developing small molecules that selectively activate CerS2 or allosterically enhance NSMase2 affinity for C22:0-SM could provide novel cytoprotective therapies for neurodegenerative diseases and ischemic injuries where unchecked C16-ceramide drives pathological apoptosis.

References

-

Stiban J, Perera M. "Very long chain ceramides interfere with C16-ceramide-induced channel formation: A plausible mechanism for regulating the initiation of intrinsic apoptosis." Biochimica et Biophysica Acta (BBA) - Biomembranes. 2015 Feb;1848(2):561-567. URL:[Link]

-

Kim HE, Grant AR, Simic MS, et al. "Lipid Biosynthesis Coordinates a Mitochondrial-to-Cytosolic Stress Response." Cell. 2016 Sep 8;166(6):1539-1552. URL: [Link]

-

Gault CR, Obeid LM, Hannun YA. "An overview of sphingolipid metabolism: from synthesis to breakdown." Advances in Experimental Medicine and Biology. 2010;688:1-23. URL:[Link]

Sources

- 1. An overview of sphingolipid metabolism: from synthesis to breakdown - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. Very long chain ceramides interfere with C16-ceramide-induced channel formation: A plausible mechanism for regulating the initiation of intrinsic apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ceramides and Ceramide Synthases in Cancer: Focus on Apoptosis and Autophagy[v1] | Preprints.org [preprints.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Lipid Biosynthesis Coordinates a Mitochondrial-to-Cytosolic Stress Response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Lipid Biosynthesis Coordinates a Mitochondrial-to-Cytosolic Stress Response - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantitative Analysis of Sphingomyelin (d18:1/22:0) by LC-MS/MS

A Robust Multiple Reaction Monitoring (MRM) Protocol for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Sphingomyelin Analysis

Sphingomyelins (SM) are a critical class of sphingolipids integral to the structure and function of animal cell membranes.[1] Composed of a ceramide backbone (a sphingoid base linked to a fatty acid) and a phosphocholine headgroup, they are particularly abundant in the myelin sheath of nerve cells, highlighting their importance in neurobiology.[2] In humans, sphingomyelins can constitute 10–20 mol% of plasma membrane lipids and are key players in the formation of lipid rafts, which are specialized microdomains involved in cell signaling and protein trafficking.

The specific molecular species of SM, defined by the chain length and saturation of its fatty acid and sphingoid base, can vary significantly between tissues and in different pathological states. Sphingomyelin (d18:1/22:0), which contains a sphingosine (d18:1) base and a 22-carbon saturated (behenic) fatty acid, is one such species of interest. Accurate quantification of individual SM species like SM (d18:1/22:0) is crucial for understanding lipid metabolism and its dysregulation in diseases ranging from neurodegenerative disorders to cardiovascular disease.

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the premier analytical technique for this purpose.[3][4] Specifically, the Multiple Reaction Monitoring (MRM) mode on a triple quadrupole mass spectrometer provides unparalleled sensitivity and specificity for quantifying known target molecules in complex biological matrices.[1][5] This application note provides a comprehensive, field-proven protocol for the robust quantification of SM (d18:1/22:0), detailing every step from sample preparation to data acquisition and explaining the scientific rationale behind each methodological choice.

The Principle: Fragmentation of SM (d18:1/22:0)

Understanding the fragmentation pattern of the target analyte is fundamental to developing a specific and reliable MRM method. When the protonated precursor ion of SM (d18:1/22:0), [M+H]⁺, is selected in the first quadrupole (Q1) and subjected to collision-induced dissociation (CID) in the second quadrupole (Q2), it fragments in a predictable manner.

Two primary fragmentation pathways are exploited for MRM analysis:

-

The Phosphocholine Headgroup: The most facile and characteristic fragmentation is the cleavage of the phosphocholine headgroup, which generates a highly stable and abundant product ion at a mass-to-charge ratio (m/z) of 184.073 . This transition is common to all sphingomyelins and phosphatidylcholines and serves as the primary "quantifier" ion due to its high intensity.[5][6]

-

The Sphingoid Backbone: A second, crucial fragmentation involves the loss of the headgroup and a molecule of water from the sphingosine backbone. For sphingolipids containing the d18:1 sphingoid base, this produces a characteristic product ion at m/z 264.3 .[1][6] This transition provides structural confirmation of the sphingoid base and is an excellent "qualifier" or confirmatory ion.

By monitoring these specific precursor-to-product ion transitions, the mass spectrometer can selectively detect and quantify SM (d18:1/22:0) even in the presence of thousands of other co-eluting molecules.

Table 1: Physicochemical Properties of Sphingomyelin (d18:1/22:0)

| Property | Value |

|---|---|

| Lipid Class | Sphingomyelin |

| Nomenclature | SM(d18:1/22:0) |

| Chemical Formula | C₄₅H₉₁N₂O₆P |

| Monoisotopic Mass | 786.6693 g/mol |

| Precursor Ion [M+H]⁺ | 787.6766 m/z |

Figure 1: Characteristic fragmentation of SM (d18:1/22:0) for MRM analysis.

Experimental Design and Protocols

A successful lipidomics experiment relies on a meticulous workflow, from initial sample handling to final data analysis. The following protocols are designed to ensure high recovery, reproducibility, and accuracy.

Figure 2: High-level workflow for the quantification of SM (d18:1/22:0).

Protocol 1: Lipid Extraction from Biological Matrices

This protocol is based on the robust Bligh & Dyer method, which efficiently extracts a broad range of lipids while removing proteins and other interfering substances.[7][8]

Causality: The use of a chloroform/methanol/water solvent system creates a monophasic solution to thoroughly disrupt lipid-protein interactions and solubilize lipids from the sample matrix.[9] Subsequent addition of chloroform and water breaks this into a biphasic system, partitioning polar metabolites into the upper aqueous/methanol phase and lipids into the lower chloroform phase, ensuring a clean lipid extract.

Materials:

-

Homogenizer (for tissues)

-

Glass centrifuge tubes with PTFE-lined caps

-

HPLC-grade Chloroform, Methanol, and Water

-

Internal Standard (IS): e.g., SM (d18:1/17:0) or other non-endogenous species

-

Nitrogen evaporator

Procedure:

-

Sample Preparation: For every 100 µL of aqueous sample (e.g., plasma or cell suspension in PBS), place it in a glass tube on ice. If using tissue, weigh ~20 mg and homogenize it in 800 µL of ice-cold water.

-

Internal Standard: Add a known amount of the internal standard to each sample. This is critical for correcting variations in extraction efficiency and instrument response.

-

Monophasic Extraction: Add 3 mL of a 1:2 (v/v) Chloroform:Methanol mixture to the sample. Vortex vigorously for 1 minute. Incubate on a shaker at 4°C for 30 minutes.

-

Phase Separation: Add 1 mL of Chloroform and vortex for 30 seconds. Then, add 1 mL of water and vortex again for 30 seconds.

-

Centrifugation: Centrifuge the samples at 2,000 x g for 10 minutes at 4°C. Three distinct layers should be visible: an upper aqueous layer, a protein disk in the middle, and a lower organic (chloroform) layer containing the lipids.

-

Collection: Carefully aspirate the lower organic layer using a glass Pasteur pipette and transfer it to a new clean glass tube. Be cautious not to disturb the protein interface.

-

Drying: Evaporate the solvent to complete dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried lipid film in 100-200 µL of the initial LC mobile phase (e.g., 80:20 Mobile Phase A:B). Vortex for 1 minute and transfer to an autosampler vial for analysis.

Protocol 2: LC-MS/MS Method and MRM Optimization

Chromatographic separation is essential to reduce ion suppression and to separate isomeric lipid species. A reversed-phase C18 column is well-suited for separating sphingomyelins based on their acyl chain length.

Causality: A gradient elution from a more polar to a less polar mobile phase allows for the retention and subsequent elution of lipids based on their hydrophobicity. Longer acyl chains, like the C22:0 in our target analyte, are more hydrophobic and will thus have a longer retention time than shorter-chain SMs, aiding in their identification.[10]

Table 2: Recommended Liquid Chromatography Conditions

| Parameter | Recommended Setting | Rationale |

|---|---|---|

| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) | Excellent retention and separation of lipids based on acyl chain hydrophobicity. |

| Mobile Phase A | 60:40 Acetonitrile:Water + 10 mM Ammonium Formate + 0.1% Formic Acid | Ammonium formate and formic acid act as mobile phase additives to promote consistent protonation ([M+H]⁺) of the analyte in the ESI source.[3] |

| Mobile Phase B | 90:10 Isopropanol:Acetonitrile + 10 mM Ammonium Formate + 0.1% Formic Acid | A less polar mobile phase for eluting hydrophobic lipids.[11] |

| Flow Rate | 0.4 mL/min | Standard flow rate for analytical-scale LC columns. |

| Column Temp. | 50 °C | Elevated temperature reduces mobile phase viscosity and can improve peak shape. |

| Gradient | 0-2 min: 30% B; 2-12 min: linear ramp to 100% B; 12-15 min: hold 100% B; 15.1-18 min: re-equilibrate at 30% B | A representative gradient that should be optimized for the specific column and system. |

MRM Parameter Optimization: A Self-Validating System

A single, fixed collision energy (CE) value is rarely optimal for all analytes or instruments.[5] Empirical optimization is a hallmark of a robust, trustworthy protocol.

Procedure for Collision Energy (CE) Optimization:

-

Analyte Infusion: Prepare a ~1 µg/mL solution of a synthetic SM (d18:1/22:0) standard in the initial mobile phase. Infuse this solution directly into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

-

Precursor Selection: In the instrument software, set the mass spectrometer to select for the precursor ion m/z 787.7 in Q1 and perform a product ion scan in Q3 to confirm the presence of the 184.1 and 264.3 fragments.

-

CE Ramp: Set up an experiment to monitor the desired MRM transitions (787.7 -> 184.1 and 787.7 -> 264.3) while ramping the collision energy. For example, test CE values in 2-volt increments from 15 V to 55 V.

-

Determine Optimum CE: Plot the intensity of each product ion against the corresponding collision energy value. The optimal CE is the voltage that produces the maximum signal intensity for that specific transition.[12] This process should be repeated for both the quantifier and qualifier transitions, as their optimal energies may differ slightly.

Table 3: Optimized MRM Transitions for SM (d18:1/22:0)

| Parameter | Quantifier Transition | Qualifier Transition |

|---|---|---|

| Precursor Ion (Q1) | 787.7 | 787.7 |

| Product Ion (Q3) | 184.1 | 264.3 |

| Description | Phosphocholine Headgroup | d18:1 Sphingoid Backbone |

| Typical CE Range | 35 - 50 V | 30 - 45 V |

| Dwell Time | 20-50 ms | 20-50 ms |

Note: Collision Energy (CE) values are instrument-dependent and must be optimized empirically as described above.

Conclusion

This application note provides a detailed and scientifically grounded framework for the quantitative analysis of Sphingomyelin (d18:1/22:0) in biological samples. By combining a validated lipid extraction technique with a highly specific and sensitive LC-MS/MS method, researchers can achieve reliable and reproducible quantification. The emphasis on the rationale behind protocol choices and the requirement for empirical optimization of critical parameters like collision energy ensures the development of a truly robust and trustworthy analytical method, suitable for the demanding standards of academic research and drug development.

References

-

Liebisch, G., Drobnik, W., Reil, M., et al. (2006). A rapid and quantitative LC-MS/MS method to profile sphingolipids. Journal of Lipid Research. Available at: [Link]

-

Iverson, S. J., & Lang, S. L. C. (2008). Bligh and Dyer Lipid Extraction Method. Scribd. Available at: [Link]

-

LIPID MAPS. (n.d.). Structure-Specific, Quantitative Methods for Analysis of Sphingolipids by Liquid Chromatography–Tandem Mass Spectrometry. LIPID MAPS. Available at: [Link]

-

Kharlamova, A., Paine, M., & Blanksby, S. J. (2016). In-depth sphingomyelin characterization using electron impact excitation of ions from organics and mass spectrometry. Journal of Lipid Research. Available at: [Link]

-

Merrill, A. H. Jr., Sullards, M. C., Allegood, J. C., et al. (2011). Analysis of mammalian sphingolipids by liquid chromatography tandem mass spectrometry (LC-MS/MS) and tissue imaging mass spectro. LIPID MAPS. Available at: [Link]

-

Wang, G., Li, W., Lu, X., et al. (2020). A simple and rapid method for extraction and measurement of circulating sphingolipids using LC–MS/MS: a targeted lipidomic analysis. ProQuest. Available at: [Link]

-

Sullards, M. C., Allegood, J. C., Kelly, S., et al. (2011). Analysis of Mammalian Sphingolipids by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) and Tissue Imaging Mass Spectrometry (TIMS). PMC. Available at: [Link]

-

Biocompare. (2022). Sample Prep for Lipidomic Mass Spec. Biocompare: The Buyer's Guide for Life Scientists. Available at: [Link]

-

Hejazi, L., Wong, J. W. H., Cheng, D., et al. (2011). Mass and relative elution time profiling: Two-dimensional analysis of sphingolipids in Alzheimer's disease brains. Biochemical Journal. Available at: [Link]

-

Baker, P. R. S., & Schadt, E. E. (2014). Tandem Mass Spectrometry in Combination with Product Ion Mobility for the Identification of Phospholipids. OSTI.GOV. Available at: [Link]

-

Jiang, X., & Han, X. (2005). Analysis of Sphingomyelin, Glucosylceramide, Ceramide, Sphingosine, and Sphingosine 1-Phosphate by Tandem Mass Spectrometry. ResearchGate. Available at: [Link]

-

Li, M., Yang, L., Bai, Y., & Liu, H. (2018). LC-MS based sphingolipidomic study on A549 human lung adenocarcinoma cell line and its taxol-resistant strain. PMC. Available at: [Link]

-

Le, A., & Burant, C. F. (2018). Optimization of Folch, Bligh-Dyer, and Matyash Sample-to-Extraction Solvent Ratios for Human Plasma-Based Lipidomics Studies. PMC. Available at: [Link]

-

Kamphorst, J. J., & Fan, J. (2015). Liquid Chromatography-Mass Spectrometry Metabolic and Lipidomic Sample Preparation Workflow for Suspension-Cultured Mammalian Cells. Longdom Publishing. Available at: [Link]

-

MacLean, B., & Tomazela, D. M. (2014). Adjustments of the collision energy (CE) optimization function in Skyline for sphingolipids. ResearchGate. Available at: [Link]

Sources

- 1. ro.uow.edu.au [ro.uow.edu.au]

- 2. In-depth sphingomyelin characterization using electron impact excitation of ions from organics and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Analysis of Mammalian Sphingolipids by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) and Tissue Imaging Mass Spectrometry (TIMS) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. lipidmaps.org [lipidmaps.org]

- 7. scribd.com [scribd.com]

- 8. Protocol for Untargeted Lipid ID via UHPLC-Tandem MS - Creative Proteomics [creative-proteomics.com]

- 9. biocompare.com [biocompare.com]

- 10. lipidmaps.org [lipidmaps.org]

- 11. longdom.org [longdom.org]

- 12. researchgate.net [researchgate.net]

Application Note: Preparation and Characterization of C22-Sphingomyelin (Behenoyl) Lipid Vesicles

Executive Summary & Biophysical Context[1][2][3][4]

Sphingomyelin (SM) is a dominant sphingolipid in mammalian cell membranes, particularly enriched in the outer leaflet of the plasma membrane and endocytic recycling compartments.[1] While naturally occurring SM is a heterogeneous mixture, research requiring precise control over membrane thickness and domain formation often utilizes synthetic N-Behenoyl-D-erythro-sphingosylphosphorylcholine (C22:0 SM) .

The "Mismatch" Mechanism

Unlike the more common C16:0 (Palmitoyl) or C18:0 (Stearoyl) sphingomyelins, C22:0 SM possesses a significant acyl chain asymmetry relative to its sphingosine base (d18:1).[2] This structural mismatch forces the C22 fatty acid chain to penetrate the bilayer midplane, interdigitating into the opposing leaflet.

Why this matters for your protocol:

-

High Phase Transition (

): The increased van der Waals interactions and chain ordering raise the gel-to-liquid crystalline phase transition temperature ( -

Solubility Resistance: The long saturated chain renders C22:0 SM significantly less soluble in standard chloroform compared to shorter-chain lipids.

-

Domain Rigidity: In mixed lipid systems (e.g., with DOPC and Cholesterol), C22:0 SM drives the formation of highly stable, thick Liquid-Ordered (

) domains (lipid rafts).

This guide provides a validated workflow for generating Large Unilamellar Vesicles (LUVs) of C22:0 SM, specifically addressing the thermal and solubility challenges inherent to long-chain saturated lipids.

Critical Physicochemical Parameters[3][6]

Before beginning, verify your experimental conditions against these core constraints. Failure to maintain temperature above

| Parameter | Value / Recommendation | Mechanism |

| Lipid Species | C22:0 Sphingomyelin (Behenoyl) | Saturated, long-chain, high packing density. |

| Phase Transition ( | ~48°C – 52°C | Requires high thermal energy to uncage acyl chains. |

| Processing Temp | 65°C (Minimum) | Ensures lipid remains in fluid ( |

| Solubility | Low in pure Chloroform | Requires Methanol and heat to disrupt crystal packing. |

| Storage | -20°C (Powder), -80°C (Vesicles) | Prevents hydrolysis of the phosphocholine headgroup. |

Materials & Reagents

-

Lipid: C22:0 Sphingomyelin (Synthetic, >99% purity).

-

Solvent System: Chloroform (HPLC Grade), Methanol (HPLC Grade).

-

Hydration Buffer: PBS (pH 7.4) or HEPES (10mM, 150mM NaCl). Avoid low salt buffers if checking Zeta potential later.

-

Equipment:

-

Rotary Evaporator or Nitrogen Stream apparatus.

-

Vacuum Desiccator.[3]

-

Water Bath set to 65°C .

-

Mini-Extruder (e.g., Avanti or LiposoFast) with 100 nm Polycarbonate membranes.

-

Gas-tight glass syringes (Hamilton type).

-

Protocol: Thin Film Hydration & Extrusion

Phase 1: Solubilization & Film Formation

Objective: Create a molecularly mixed, amorphous lipid film.

-

Stock Preparation: Dissolve C22:0 SM powder in a Chloroform:Methanol (2:1 v/v) mixture to a concentration of 10 mg/mL.

-

Expert Note: Pure chloroform is often insufficient for C22 SM. If the solution is cloudy, warm it to 40°C and sonicate briefly. The methanol is crucial to disrupt hydrogen bonding in the headgroup region.

-

-

Aliquot: Transfer the required amount of lipid (e.g., 5 mg) into a clean, round-bottom glass tube or vial.

-

Drying: Evaporate the solvent under a gentle stream of Nitrogen (

) gas while rotating the vial.-

Technique: Tilt the vial to maximize surface area. The film should be thin and uniform on the bottom/walls, not a thick clump.

-

-

Desiccation: Place the vial in a vacuum desiccator for a minimum of 2–4 hours (overnight is preferred) to remove trace solvent residues. Residual chloroform destabilizes bilayers and affects cell viability.

Phase 2: Hydration (The "Cloud Point" Step)

Objective: Swell the lipid film into Multilamellar Vesicles (MLVs).

-

Pre-heat: Set a water bath to 65°C . Pre-warm the hydration buffer to 65°C.

-

Hydrate: Add the pre-warmed buffer to the dried lipid film to achieve a final concentration of 1–5 mg/mL.

-

Agitate: Keep the vial in the 65°C water bath. Vortex vigorously for 30 seconds, then return to the bath. Repeat this cycle for 30–60 minutes.

-

Visual Check: The film must completely peel off the glass. The solution should appear milky white (indicative of large MLVs).

-

Critical Checkpoint: If you see white "flakes" floating rather than a milky suspension, the lipid is not hydrating. Increase temperature to 70°C and sonicate for 5 minutes.

-

Phase 3: Freeze-Thaw Cycling

Objective: Reduce lamellarity and equilibrate the inner/outer aqueous volumes.

-

Freeze: Plunge the vial into liquid nitrogen (or a dry ice/methanol bath) until frozen solid.

-

Thaw: Transfer immediately to the 65°C water bath.

-

Repeat: Perform 5 complete cycles .

-

Why? Ice crystal formation ruptures the MLV layers, making the subsequent extrusion step significantly easier and more uniform.

-

Phase 4: Sizing via Extrusion

Objective: Convert MLVs into Large Unilamellar Vesicles (LUVs) of defined size (e.g., 100 nm).

-